5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxypyridine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a wide range of functional groups into the molecule .
Scientific Research Applications
5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxypyridine group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxypyridine: A simpler compound with similar functional groups but lacking the complex structure of the pyrrol and pyrimidine rings.
2-Fluoro-5-methoxypyrimidine: Another related compound with a different arrangement of the fluorine and methoxy groups.
Uniqueness
5-Fluoro-2-{[2-(2-methoxypyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C19H21FN4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(2-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C19H21FN4O3/c1-26-16-15(5-3-7-21-16)17(25)24-10-13-4-2-6-19(13,11-24)12-27-18-22-8-14(20)9-23-18/h3,5,7-9,13H,2,4,6,10-12H2,1H3 |
InChI Key |
GVMPXEQYIZGKEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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